molecular formula C11H12O2 B14171629 2-Methyl-3-phenylbut-2-enoic acid CAS No. 4540-79-8

2-Methyl-3-phenylbut-2-enoic acid

Cat. No.: B14171629
CAS No.: 4540-79-8
M. Wt: 176.21 g/mol
InChI Key: QXMYQAUGBLHFFT-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbut-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of butenoic acid, featuring a phenyl group and a methyl group attached to the butenoic acid backbone. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-phenylbut-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of phosphonoacetic acid triethyl ester with benzaldehyde. This reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and reduce costs. The specific details of these methods can vary depending on the manufacturer and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-3-phenylbut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact mechanism can vary depending on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-phenylbut-2-enoic acid
  • 3-Phenylbut-2-enoic acid

Uniqueness

2-Methyl-3-phenylbut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a phenyl group and a methyl group on the butenoic acid backbone makes it particularly valuable in various synthetic and research applications .

Properties

CAS No.

4540-79-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-3-phenylbut-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)

InChI Key

QXMYQAUGBLHFFT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)O)C1=CC=CC=C1

Origin of Product

United States

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